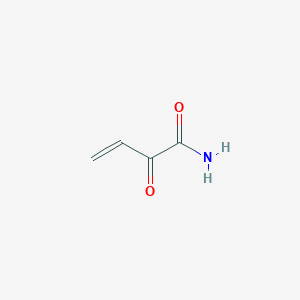

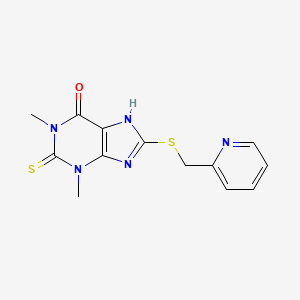

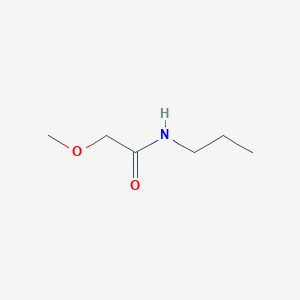

![molecular formula C10H17N7O9S B12925291 [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gonyautoxin IV is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . Gonyautoxin IV is one of the eight gonyautoxins, which are known for causing paralytic shellfish poisoning when ingested through contaminated shellfish .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester via gonyautoxin III. The process involves treating L-serine methyl ester with an aldehyde to close the ring structure, followed by deprotection with [SO3CH2CCl3] . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin III, which can be further converted to gonyautoxin IV .

Industrial Production Methods: While gonyautoxins are naturally available, industrial production methods focus on the extraction and purification from marine dinoflagellates. High-performance liquid chromatography (HPLC) is commonly used for the detection and purification of gonyautoxins from aquatic products .

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin’s structure and studying its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving gonyautoxin IV include aldehydes, guanidine, and deprotecting agents like [SO3CH2CCl3] . The reactions are typically carried out under controlled conditions to ensure the stability of the intermediates and the final product.

Major Products Formed:

Scientific Research Applications

Gonyautoxin IV has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a tool to study the mechanisms of neurotoxicity and to develop detection methods for marine biotoxins . In medicine, gonyautoxin IV is investigated for its potential therapeutic applications, such as treating acute and chronic anal fissures . Additionally, it is used in the development of aptasensors for the rapid detection of marine biotoxins in shellfish .

Mechanism of Action

Gonyautoxin IV exerts its effects by binding to voltage-gated sodium channels in nerve cells, preventing the generation and propagation of action potentials . This blockage leads to the inhibition of synaptic transmission, resulting in paralysis. The molecular targets of gonyautoxin IV include the sodium channels, which are crucial for the initiation and propagation of nerve impulses .

Comparison with Similar Compounds

Gonyautoxin IV is part of the saxitoxin group, which includes other similar compounds such as saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . These compounds share a similar structure based on the 2,6-diamino-4-methyl-pyrrolo[1,2-c]-purin-10-ol skeleton . gonyautoxin IV is unique in its specific substituents and stereochemistry, which contribute to its distinct toxicological properties .

List of Similar Compounds:- Saxitoxin

- Neosaxitoxin

- Decarbamoylsaxitoxin

- Gonyautoxin I

- Gonyautoxin II

- Gonyautoxin III

- Gonyautoxin V

- Gonyautoxin VI

- Gonyautoxin VII

- Gonyautoxin VIII

Properties

Molecular Formula |

C10H17N7O9S |

|---|---|

Molecular Weight |

411.35 g/mol |

IUPAC Name |

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 |

InChI Key |

MVZZBUBVEGHJKI-LJRZAWCWSA-N |

Isomeric SMILES |

C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

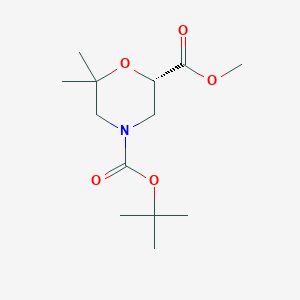

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)

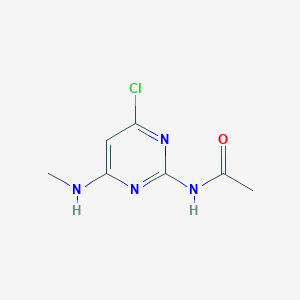

![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)